molecular formula C16H21N3O5S B5196091 5-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide

5-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide

Cat. No.: B5196091
M. Wt: 367.4 g/mol
InChI Key: UWUHAXCYXCWFTF-UHFFFAOYSA-N
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Description

5-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonamide group, and a methoxy-substituted benzamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl group is introduced through alkylation reactions, while the sulfonamide group is added via sulfonylation reactions using sulfonyl chlorides. The final step involves the coupling of the oxazole derivative with 2-methoxy-N-methylbenzamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonamide group, leading to the formation of amine derivatives.

    Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a candidate for drug development and biological assays.

    Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The oxazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

5-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-16(2,3)13-9-14(18-24-13)19-25(21,22)10-6-7-12(23-5)11(8-10)15(20)17-4/h6-9H,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUHAXCYXCWFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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